3-Ethyl 6-methyl 4-(phenylamino)quinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-(phenylamino)quinoline-3,6-dicarboxylate is a synthetic organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-(phenylamino)quinoline-3,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-(phenylamino)quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, alcohols, and halogenated quinoline derivatives.
Scientific Research Applications
3-Ethyl 6-methyl 4-(phenylamino)quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-(phenylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects on cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- Quinoline N-oxides
Uniqueness
3-Ethyl 6-methyl 4-(phenylamino)quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dual carboxylate groups enhance its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-anilinoquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C20H18N2O4/c1-3-26-20(24)16-12-21-17-10-9-13(19(23)25-2)11-15(17)18(16)22-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22) |
InChI Key |
LLBBLABZSTYKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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